molecular formula C12H4Cl6 B1221702 2,2',3,3',6,6'-Hexachlorobiphenyl CAS No. 38411-22-2

2,2',3,3',6,6'-Hexachlorobiphenyl

Cat. No.: B1221702
CAS No.: 38411-22-2
M. Wt: 360.9 g/mol
InChI Key: FZFUUSROAHKTTF-UHFFFAOYSA-N
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Description

2,2’,3,3’,6,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, known for its persistence in the environment and potential health impacts. It is a member of the larger group of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties . due to their environmental persistence and bioaccumulation, PCBs have been banned or restricted in many countries.

Scientific Research Applications

2,2’,3,3’,6,6’-Hexachlorobiphenyl has been extensively studied for its environmental and health impacts. It is used as a model compound in research on the environmental fate and toxicology of PCBs. Studies have focused on its persistence, bioaccumulation, and potential endocrine-disrupting effects . Additionally, it is used in research on the stereoselective effects of PCBs on nuclear receptor activation and other intracellular targets .

Mechanism of Action

Target of Action

2,2’,3,3’,6,6’-Hexachlorobiphenyl, also known as PCB 136, is a polychlorinated biphenyl (PCB) that primarily targets Cytochrome P450 enzymes (CYPs) . These enzymes play an essential role in the bio-transformation of PCBs . Additionally, PCB 136 has been found to interact with nuclear receptors in a stereospecific manner .

Mode of Action

The metabolic activation of PCB 136 is catalyzed by CYP2B6 . This process involves electrophilic additions at the C α and C β positions, generating different active intermediates . The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, making C α the preferred site for the electrophilic addition reaction .

Biochemical Pathways

The metabolism of PCB 136 involves the conversion of active intermediates into OH-PCB136, which has high toxicity in a non-enzymatic environment . Structural analysis indicates that several residues and interactions play crucial roles in substrate recognition and metabolism . The halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants .

Pharmacokinetics

The metabolism of PCB 136 is also known to be atropselective .

Result of Action

The molecular and cellular effects of PCB 136’s action are complex and depend on its enantiomeric form . For instance, (+)-PCB 136 was found to be estrogenic, while (−)-PCB 136 was antiestrogenic . Both stereoisomers induced the constitutive androgen receptor (CAR)-dependent gene expression . PCB 136 was also a partial inducer of the pregnane X receptor (PXR)-dependent gene expression .

Safety and Hazards

2,2’,3,3’,6,6’-Hexachlorobiphenyl (PCB 136) is a chiral and highly neurotoxic PCB congener . PCBs were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Future Directions

One study suggests that understanding the metabolism and activation process of chiral PCBs can be used as a guide to improve the microbial degradation efficiency of PCB136 . Another study reports that (-)-2,2’,3,3’,6,6’-hexachlorobiphenyl [(-)-PCB 136] enhances the binding of [3H]ryanodine to high-affinity sites on ryanodine receptors type 1(RyR1) and type 2 (RyR2), suggesting potential directions for future research .

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,6,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, specifically CYP2B6, which catalyzes the metabolic activation of 2,2’,3,3’,6,6’-Hexachlorobiphenyl . This interaction involves electrophilic additions at specific positions on the biphenyl structure, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to toxic effects .

Cellular Effects

2,2’,3,3’,6,6’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been found to inhibit dopamine uptake in rat synaptosomes, which can lead to decreased dopamine content in cells . Additionally, 2,2’,3,3’,6,6’-Hexachlorobiphenyl can disrupt calcium homeostasis and glutathione S-transferase activity, leading to increased reactive oxygen species (ROS) and cellular injury .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,3’,6,6’-Hexachlorobiphenyl involves its interaction with cytochrome P450 enzymes, particularly CYP2B6. The compound undergoes metabolic activation through electrophilic additions at specific positions on the biphenyl structure, generating reactive intermediates . These intermediates can bind to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The halogen-π interactions play a crucial role in the metabolism of 2,2’,3,3’,6,6’-Hexachlorobiphenyl by CYP2B6 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,6,6’-Hexachlorobiphenyl can change over time. The compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,2’,3,3’,6,6’-Hexachlorobiphenyl has been associated with various adverse effects on cellular function, including disruptions in cell signaling pathways and increased oxidative stress . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,6,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For example, high doses of 2,2’,3,3’,6,6’-Hexachlorobiphenyl have been associated with behavioral and cognitive deficits in animal models . Additionally, the compound can cause accumulation of porphyrin in the liver, potentially leading to hepatic porphyria .

Metabolic Pathways

2,2’,3,3’,6,6’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation through electrophilic additions, generating reactive intermediates that can interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to potential toxic effects. The metabolic pathways of 2,2’,3,3’,6,6’-Hexachlorobiphenyl are crucial for understanding its biochemical properties and potential health impacts .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,6,6’-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist for extended periods . This accumulation can lead to localized toxic effects and contribute to the compound’s overall persistence in the environment .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,6,6’-Hexachlorobiphenyl can influence its activity and function. The compound is known to localize in cellular membranes, where it can disrupt membrane integrity and function . Additionally, 2,2’,3,3’,6,6’-Hexachlorobiphenyl can interact with various organelles, potentially affecting their function and contributing to cellular toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,6,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired degree of chlorination and specific substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,3’,6,6’-Hexachlorobiphenyl, historically involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction conditions and the amount of chlorine gas introduced .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,4-trichloro-3-(2,3,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-3-7(15)11(17)9(5)10-6(14)2-4-8(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFUUSROAHKTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38411-22-2
Record name PCB 136
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38411-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,2',3',6'-Hexachlorobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',6,6'-Hexachlorobiphenyl
Source European Chemicals Agency (ECHA)
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Record name 2,2',3,3',6,6'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) structurally unique?

A: PCB 136 is a chiral molecule, meaning it exists as two non-superimposable mirror image isomers called atropisomers, denoted as (+)-PCB 136 and (-)-PCB 136. This chirality arises from restricted rotation around the biphenyl bond due to the presence of multiple ortho chlorine substitutions. [, ]

Q2: How does the chirality of PCB 136 affect its biological activity?

A: The atropisomers of PCB 136 interact differently with biological targets. Notably, (-)-PCB 136 exhibits enantiospecific binding and activation of ryanodine receptors (RyRs) types 1 and 2, while (+)-PCB 136 is inactive in this regard. [, ] This difference in activity highlights the importance of considering the stereochemistry of PCB 136 when evaluating its toxicological effects.

Q3: What is the primary mechanism of action of PCB 136?

A: PCB 136, specifically the (-)-PCB 136 atropisomer, exerts its neurotoxic effects primarily through the sensitization of ryanodine receptors (RyRs). [, ] RyRs are intracellular calcium channels that play a crucial role in regulating calcium signaling in various cell types, including neurons. [] By binding to RyRs, (-)-PCB 136 enhances their sensitivity to activation, leading to increased calcium release from intracellular stores. [, ] This disruption in calcium homeostasis can have detrimental effects on neuronal function and development. []

Q4: What are the downstream effects of PCB 136's interaction with RyRs?

A: The enantioselective sensitization of RyRs by (-)-PCB 136 has been linked to alterations in neuronal connectivity, including enhanced dendritic growth and increased frequency of spontaneous calcium oscillations in cultured rat hippocampal neurons. [] In contrast, (+)-PCB 136, which does not activate RyRs, does not elicit these effects. [] These findings suggest that the atropselective interaction of PCB 136 with RyRs may contribute to its neurodevelopmental toxicity.

Q5: How is PCB 136 metabolized in the body?

A: PCB 136 is primarily metabolized in the liver by cytochrome P450 (P450) enzymes, primarily those belonging to the CYP2B subfamily. [, , , , , ] These enzymes catalyze the oxidation of PCB 136 to form hydroxylated PCB metabolites (OH-PCBs), such as this compound-4-ol (4-OH-PCB 136) and this compound-5-ol (5-OH-PCB 136). [, ] The specific profile of OH-PCBs formed can vary depending on the species, sex, and P450 enzyme induction status. [, , , , ]

Q6: Is the metabolism of PCB 136 enantioselective?

A: Yes, the metabolism of PCB 136 by P450 enzymes is atropselective. [, , , , , ] This means that the two enantiomers of PCB 136 are metabolized at different rates, leading to an enrichment of one enantiomer over the other in tissues and excreta. [, , , , , ] The specific enantiomer that is preferentially metabolized can vary depending on the species and P450 enzyme involved. [, , , , , ]

Q7: What are the implications of PCB 136's environmental persistence?

A: PCB 136 is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in the environment and biota. [, ] This persistence raises concerns about long-term exposure and potential adverse effects on human and animal health. [] Additionally, the biomagnification of PCB 136 in food webs can lead to elevated levels in top predators, including humans, posing further risks. []

Q8: What research tools and resources are available to study PCB 136?

A: Several analytical methods are employed to characterize and quantify PCB 136 and its metabolites, including gas chromatography (GC) coupled with mass spectrometry (MS) and enantioselective GC. [, , ] These methods allow researchers to determine the levels and chiral signatures of PCB 136 in various matrices, including biological samples and environmental samples. [, , ] Computational chemistry and modeling techniques, such as quantitative structure-activity relationship (QSAR) models, can also be employed to predict the toxicity and environmental fate of PCB 136 and its metabolites. []

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